Home > Products > Screening Compounds P17945 > anti-TNBC agent-1
anti-TNBC agent-1 -

anti-TNBC agent-1

Catalog Number: EVT-12565471
CAS Number:
Molecular Formula: C26H30O7
Molecular Weight: 454.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anti-Triple Negative Breast Cancer Agent-1 is a compound being investigated for its potential therapeutic effects against triple-negative breast cancer (TNBC), a particularly aggressive subtype of breast cancer that lacks the three common receptors: estrogen, progesterone, and human epidermal growth factor receptor 2. This absence makes TNBC resistant to many conventional therapies, necessitating the development of novel agents like Anti-Triple Negative Breast Cancer Agent-1. The classification of TNBC has evolved, with recent research identifying various subtypes based on genetic and phenotypic characteristics, which may influence treatment strategies and responses to agents like Anti-Triple Negative Breast Cancer Agent-1 .

Synthesis Analysis

The synthesis of Anti-Triple Negative Breast Cancer Agent-1 involves several key methodologies, typically focusing on organic synthesis techniques. Common approaches include:

  1. Chemical Synthesis: Utilizing standard organic reactions such as nucleophilic substitutions, cyclizations, and coupling reactions to construct the molecular framework of the compound.
  2. Purification Techniques: Following synthesis, purification methods such as recrystallization or chromatography are often employed to isolate the desired product from byproducts and unreacted materials.
  3. Characterization: Techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are used to confirm the structure and purity of the synthesized compound.

Technical details regarding specific reagents, reaction conditions (temperature, solvents), and yields would be essential for a comprehensive understanding of the synthesis process.

Molecular Structure Analysis

The molecular structure of Anti-Triple Negative Breast Cancer Agent-1 is characterized by specific functional groups that contribute to its biological activity. Key aspects include:

  • Molecular Formula: This provides information on the number and type of atoms present in the compound.
  • 3D Structure: Visualization tools like molecular modeling software can illustrate the spatial arrangement of atoms, which is crucial for understanding interactions with biological targets.
  • Data: Structural data can be obtained through X-ray crystallography or computational chemistry methods, providing insights into bond lengths, angles, and torsional strain.
Chemical Reactions Analysis

Anti-Triple Negative Breast Cancer Agent-1 may undergo various chemical reactions relevant to its stability and reactivity:

  1. Degradation Pathways: Understanding how the compound degrades under physiological conditions can inform its stability in therapeutic applications.
  2. Metabolic Reactions: Investigating how Anti-Triple Negative Breast Cancer Agent-1 is metabolized in biological systems helps predict its pharmacokinetics and potential interactions with other drugs.
  3. Mechanistic Studies: Detailed mechanistic studies can elucidate how the compound interacts with cellular targets at a molecular level.

Technical details regarding reaction conditions, catalysts used, and byproducts formed are crucial for a thorough analysis.

Mechanism of Action

The mechanism of action for Anti-Triple Negative Breast Cancer Agent-1 likely involves targeting specific pathways critical for TNBC cell survival and proliferation. Potential processes include:

  • Inhibition of Key Signaling Pathways: The agent may inhibit pathways such as phosphatidylinositide 3-kinase/protein kinase B (PI3K/AKT) or mitogen-activated protein kinase (MAPK), which are often upregulated in TNBC.
  • Induction of Apoptosis: It may promote programmed cell death in cancer cells through activation of intrinsic apoptotic pathways.
  • Immune Modulation: The compound could enhance immune response against tumor cells by modulating tumor microenvironment factors.

Data from preclinical studies would provide insights into the efficacy and specificity of these mechanisms.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Anti-Triple Negative Breast Cancer Agent-1 is essential for its application in therapeutics:

  • Solubility: The solubility profile in various solvents can affect bioavailability.
  • Stability: Thermal stability and pH sensitivity are critical for determining storage conditions and shelf life.
  • Melting Point and Boiling Point: These properties provide insight into the compound's behavior under different environmental conditions.

Relevant data should be gathered from experimental studies to establish these properties accurately.

Applications

Anti-Triple Negative Breast Cancer Agent-1 holds promise in several scientific applications:

  1. Therapeutic Development: As a potential treatment for TNBC, it could be developed into a drug formulation aimed at improving patient outcomes.
  2. Research Tool: The compound may serve as a tool for studying TNBC biology, helping researchers understand tumor behavior and resistance mechanisms.
  3. Combination Therapies: Investigating its use in combination with existing therapies could enhance efficacy against resistant cancer forms.
Introduction to Triple-Negative Breast Cancer (TNBC) Therapeutic Challenges

Molecular Heterogeneity and Subtype-Specific Treatment Barriers

TNBC is not a single disease entity but a collection of molecularly distinct subtypes with divergent therapeutic vulnerabilities. Lehmann’s classification system identifies four core subtypes based on gene expression profiles:

Table 1: Molecular Subtypes of TNBC and Associated Therapeutic Barriers

SubtypeKey Molecular FeaturesTreatment Barriers
Basal-Like 1 (BL1)High cell-cycle/DNA damage response genes; BRCA1 lossPARP inhibitor resistance via secondary mutations
Basal-Like 2 (BL2)Growth factor signaling (EGFR, MET); glycolytic metabolismEGFR inhibitor resistance due to Wnt/β-catenin activation
Mesenchymal (M)Epithelial-mesenchymal transition (EMT); stem-like pathwaysChemoresistance linked to immune-evasive phenotypes
Luminal Androgen Receptor (LAR)Androgen receptor (AR) overexpression; PI3K mutationsAndrogen blockade resistance via PI3K/AKT/mTOR hyperactivation

This heterogeneity impedes unified treatment strategies. For example, BL1 tumors respond initially to platinum chemotherapy or PARP inhibitors but develop resistance through BRCA reversion mutations or MCL1 amplification [1] [7]. LAR tumors show poor response to conventional chemotherapy due to their low proliferative index but remain dependent on PI3K signaling, which adapts via feedback loops when targeted [4] [5]. The mesenchymal and stem-like phenotypes exhibit elevated levels of drug-efflux pumps (ABCG2) and immune checkpoint molecules (PD-L1), creating physical and immunological barriers to drug delivery [3] [7].

Limitations of Conventional Chemotherapy and Targeted Therapies

Chemotherapy remains the backbone of TNBC treatment but faces significant limitations:

  • Systemic Toxicity: Anthracyclines and taxanes cause off-target damage to rapidly dividing cells, leading to dose-limiting hematological, gastrointestinal, and neurological toxicities [3] [6].
  • Transient Efficacy: >50% of patients develop chemoresistance within months, driven by ATP-binding cassette (ABC) transporters, apoptosis evasion, and cancer stem cell (CSC) enrichment [3] [7].
  • Subtype-Selective Failure: LAR tumors show response rates below 20% to neoadjuvant chemotherapy, while BL2 tumors resist EGFR inhibitors like cetuximab through compensatory MET signaling [1] [5].

Targeted agents have narrow applicability:

  • Immune Checkpoint Inhibitors: Pembrolizumab combined with chemotherapy improves progression-free survival (PFS) in PD-L1-positive metastatic TNBC (median PFS: 9.7 vs. 5.6 months). However, only 40% of patients express PD-L1 (CPS ≥10), and innate/adaptive resistance is common [2] [8].
  • PARP Inhibitors: Olaparib benefits germline BRCA mutation carriers but shows negligible activity in homologous recombination-proficient (HRP) TNBC, which constitutes >60% of cases [4] [8].
  • Antibody-Drug Conjugates (ADCs): Sacituzumab govitecan (TROP2-directed ADC) improves PFS versus chemotherapy (5.6 vs. 1.7 months) in later-line settings but causes neutropenia (43%) and diarrhea (10%) due to off-target SN-38 release [2] [6].

Rationale for Novel Small-Molecule Development in TNBC

The limitations of biologics and conventional chemotherapy underscore the need for small-molecule agents (<500 Da) that penetrate cellular and stromal barriers to target TNBC-intrinsic vulnerabilities. Key advantages include:

  • Oral Bioavailability: Enables chronic dosing to suppress adaptive resistance (e.g., kinase rewiring) [4] [10].
  • Intracellular Target Engagement: Reaches undruggable oncoproteins like MYC, β-catenin, or Mcl-1 through protein-protein interaction inhibitors [7] [10].
  • Combination Synergy: Modulates immunosuppressive microenvironments (e.g., STAT3 inhibitors) or reverses ABC transporter-mediated efflux [6] [10].

Recent advances have identified actionable targets:

  • Anti-Apoptotic Proteins: Mcl-1 is amplified in 30–50% of TNBCs post-chemotherapy and sustains CSC survival. Small-molecule Mcl-1 inhibitors (e.g., NSC260594) downregulate Wnt/β-catenin to deplete ALDH+ CSCs [7].
  • Kinase Signaling Nodes: Dual CDK12/13 inhibitors (SR-4835) suppress DNA damage repair in BL1 tumors, while irreversible mTOR inhibitors block M-subtype migration [4] [10].
  • Epigenetic Regulators: HDAC3-selective degraders (I-7ab) reactivate tumor suppressors like p53 without class-wide HDAC inhibition toxicities [10].

Properties

Product Name

anti-TNBC agent-1

IUPAC Name

[(1S,2R,4R,7E,11S)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-8-yl]methyl (E)-3-(2,6-dimethoxyphenyl)prop-2-enoate

Molecular Formula

C26H30O7

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C26H30O7/c1-16-18-11-10-17(7-6-14-26(2)24(33-26)23(18)32-25(16)28)15-31-22(27)13-12-19-20(29-3)8-5-9-21(19)30-4/h5,7-9,12-13,18,23-24H,1,6,10-11,14-15H2,2-4H3/b13-12+,17-7+/t18-,23-,24+,26+/m0/s1

InChI Key

YVBBTBMJVZGTJA-PRIVVCGTSA-N

Canonical SMILES

CC12CCC=C(CCC3C(C1O2)OC(=O)C3=C)COC(=O)C=CC4=C(C=CC=C4OC)OC

Isomeric SMILES

C[C@@]12CC/C=C(\CC[C@@H]3[C@@H]([C@H]1O2)OC(=O)C3=C)/COC(=O)/C=C/C4=C(C=CC=C4OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.